molecular formula C10H12O2 B8306437 2,3-Dihydro-7-hydroxy-2-methyl-4H-1-benzopyran

2,3-Dihydro-7-hydroxy-2-methyl-4H-1-benzopyran

Cat. No.: B8306437
M. Wt: 164.20 g/mol
InChI Key: CRTYBVPSZXTEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-7-hydroxy-2-methyl-4H-1-benzopyran is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C10H12O2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,11H,2-3H2,1H3

InChI Key

CRTYBVPSZXTEDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(O1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.8 g 7-hydroxy-2-methyl-4H-1-benzopyrane-4-on in 20 cm3 dry pyridine and 20 cm3 acetic anhydride was left to stand for 24 hours. The obtained solution was admixed with the mixture of ice, water and hydrochloric acid and the precipitate [11 g of 7-acetoxy-2-methyl-4H-1-benzopyrane-4-on, m.p. 94°-95° C. from benzene] was filtered. The acetoxy compound was hydrogenated in glacial acetic acid at 60° C. in the presence of a palladium on charcoal catalyst till it absorbed 3 molar equivalents of hydrogen, then after filtration and evaporation 11.5 g 7-acetoxy-2-methyl-3,4-dihydro-2H-1-benzopyrane-4-on (m.p. 66°-68° C. from ethanol) was obtained. This compound was hydrolyzed hot in the mixture of 100 cm3 methanol and 1.5 cm3 concentrated hydrochloric acid. The solvent was distilled off, the residue was subjected to fractionated distillation to obtain 6.5 g 7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyrane (b.p. 85°-90° C./26 Pa); starting from this compound and following the process of example 5 (b), using a piperidine catalyst and 1-chloro-2,3-epoxypropane reagent, 1-chloro-3-(2-methyl-3,4-dihydro-2H-1-benzopyrane-7-yloxy)-2-propanol (m.p. 70°-72° C.) was obtained.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 100 ml autoclave was charged wtih 20 g of resorcinol, 12 g of butadiene, 4 ml of H3PO4 and 60 ml of toluene, and purged with nitrogen. The mixture was then heated at 100° C. for 3.5 hours. The crude product was purified by column chromatography to give 24.1 g (yield 82%) of the desired product as a brown liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
82%

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